molecular formula C6H11NO4 B12602507 2-Methyl-3-[(methylcarbamoyl)oxy]propanoic acid CAS No. 876139-20-7

2-Methyl-3-[(methylcarbamoyl)oxy]propanoic acid

Cat. No.: B12602507
CAS No.: 876139-20-7
M. Wt: 161.16 g/mol
InChI Key: MSWLKIFFHBDHKX-UHFFFAOYSA-N
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Description

2-Methyl-3-[(methylcarbamoyl)oxy]propanoic acid is an organic compound with the molecular formula C6H11NO4 It is a derivative of propanoic acid, featuring a methyl group and a methylcarbamoyl group attached to the propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-[(methylcarbamoyl)oxy]propanoic acid typically involves the esterification of 2-methyl-3-hydroxypropanoic acid with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a catalyst, such as a strong acid or base, to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-[(methylcarbamoyl)oxy]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The methylcarbamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-3-[(methylcarbamoyl)oxy]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Methyl-3-[(methylcarbamoyl)oxy]propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-2-methyl-3-oxopropanoic acid: Similar in structure but with a methoxy group instead of a methylcarbamoyl group.

    2-Methyl-malonic acid monomethyl ester: Another derivative of propanoic acid with different functional groups.

Uniqueness

2-Methyl-3-[(methylcarbamoyl)oxy]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

876139-20-7

Molecular Formula

C6H11NO4

Molecular Weight

161.16 g/mol

IUPAC Name

2-methyl-3-(methylcarbamoyloxy)propanoic acid

InChI

InChI=1S/C6H11NO4/c1-4(5(8)9)3-11-6(10)7-2/h4H,3H2,1-2H3,(H,7,10)(H,8,9)

InChI Key

MSWLKIFFHBDHKX-UHFFFAOYSA-N

Canonical SMILES

CC(COC(=O)NC)C(=O)O

Origin of Product

United States

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